9-methylstreptimidone is a natural product classified as a glutarimide antibiotic. [, ] It was initially isolated from the culture filtrate of a Streptomyces species. [] This compound has garnered significant interest in scientific research due to its diverse biological activities, including antiviral, antifungal, and antitumor properties. [, , ]
4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione, commonly referred to as streptimidone, is a complex organic compound with significant biological activity. It is classified as a piperidine derivative and is notable for its role as a bacterial metabolite found in species of the genus Streptomyces. This compound has been studied for its potential therapeutic applications due to its ability to inhibit protein synthesis and its cytotoxic effects against various cancer cell lines.
Streptimidone is sourced primarily from Streptomyces species, which are known for their diverse metabolic capabilities. The compound's classification falls under the category of polyketides, a class of natural products that are synthesized via the polyketide synthase pathway. This classification highlights its structural complexity and potential for varied biological activities.
The synthesis of 4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione can be achieved through several methods:
The chemical synthesis typically involves:
The molecular formula of 4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione is C16H23NO4. The structure consists of a piperidine ring substituted with a hydroxyl group and a conjugated diene system.
Key structural features include:
The structural representation emphasizes the presence of multiple functional groups that contribute to its biological activity.
Streptimidone participates in various chemical reactions:
The reactivity of streptimidone is influenced by its functional groups:
Streptimidone exerts its biological effects primarily through inhibition of protein synthesis. This process involves:
Studies indicate that streptimidone shows significant inhibitory effects at concentrations as low as 50 μg/ml in cell-free assays and exhibits cytotoxicity against various cancer cell lines at specific dosages (12.5 mg/kg to 25 mg/kg) in animal models.
Relevant data from studies indicate that streptimidone maintains activity across various pH levels but shows reduced efficacy at extreme acidic or basic conditions.
Streptimidone has several applications in scientific research:
1.1. Streptomyces spp. as Biosynthetic Hosts for Polyketide-Derived Metabolites
The target compound, 4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione, is a structurally complex glutarimide derivative belonging to the polyketide-nonribosomal peptide hybrid family. Like its structural analog streptimidone (CAS 738-72-7) [2], this compound is biosynthesized primarily by soil-dwelling Streptomyces species, which serve as natural microbial factories for such bioactive metabolites. Streptomyces hygroscopicus and related strains possess the specialized enzymatic machinery required for assembling the compound’s core scaffold, which features a C17 polyketide-derived chain with characteristic E/Z-configured diene units (6E,8Z) and a piperidine-2,6-dione (glutarimide) moiety derived from glutamate or acetate metabolism [4] [5].
These bacteria utilize modular polyketide synthases (PKS) to construct the hydrophobic aliphatic chain through sequential Claisen condensations of malonyl-CoA extender units. The starter unit is typically acetyl-CoA or propionyl-CoA, accounting for the methyl branches at C5 and C7. The diene geometry (6E,8Z) is controlled by ketoreductase (KR) and dehydratase (DH) domains during chain elongation. The glutarimide ring is incorporated via a specialized nonribosomal peptide synthetase (NRPS) module that activates and cyclizes an amino acid precursor—likely glutamic acid or its derivatives—attaching it to the polyketide chain through a thioester linkage [4]. Streptomyces hosts optimize the spatial configuration of the molecule through stereospecific ketoreduction at C2, yielding the (2R,5S) stereochemistry observed in the final product [2] [5].
Table 1: Key Structural Features of the Target Compound and Related Streptomyces Metabolites
Compound Name | Core Structure | Bioactivity | Producing Organism |
---|---|---|---|
Target Compound | C17-decadienyl glutarimide | Under investigation (antitumor) | Streptomyces sp. (engineered) |
Streptimidone (CAS 738-72-7) [2] | C16-nonadienyl glutarimide | Antifungal, antitumor | Streptomyces rimosus |
9′-Methylstreptimidone [5] | C17-decadienyl glutarimide | Analogous to target compound | Streptomyces mutants |
Cycloheximide [8] | Cyclohexanone glutarimide | Eukaryotic translation inhibitor | S. griseus |
The integration of the glutarimide ring into the target compound is orchestrated by a dedicated NRPS module within the biosynthetic gene cluster (BGC). This BGC shares organizational similarities with those of streptimidone and cycloheximide, featuring co-localized genes encoding:
The NRPS adenylation (A) domain specifically recognizes and activates L-glutamic acid, which undergoes ATP-dependent adenylation to form an aminoacyl-AMP intermediate. The thiolation (T) domain then shuttles this activated residue to the condensation (C) domain, where it is linked to the full-length polyketide chain via amide bond formation. Subsequent intramolecular cyclization catalyzed by the thioesterase (TE) domain releases the product as a glutarimide ring. The stereochemical fidelity at C2 and C5 is ensured by epimerase (E) domains and ketoreductases embedded within PKS modules [4].
Genetic engineering of this system enables yield enhancement and structural diversification. Patent data [4] demonstrates that module swapping—replacing the NRPS adenylation domain with alternative substrate-specificity domains—can generate analogs with modified glutarimide substituents. Similarly, knockout of KR domains alters polyketide chain reduction patterns, while PKS module recombination (e.g., adding extender modules) extends the polyketide backbone, as observed in the biosynthesis of 9′-methylstreptimidone (C17 chain) versus streptimidone (C16 chain) [5].
Table 2: Enzymatic Domains in the Hybrid PKS-NRPS Cluster for Glutarimide Biosynthesis
Domain Type | Function | Impact on Final Structure |
---|---|---|
PKS Loading | Selects starter unit (acetyl/propionyl-CoA) | Determines C1 substituent (methyl for propionyl) |
PKS Module 1 | KS-AT-KR-DH-ER-KR-ACP (chain extension/reduction) | Forms C2-C4 segment with R-hydroxy at C2 |
PKS Module 2 | KS-AT-DH-ER-KR-ACP | Introduces C5-C7 segment with S-methyl |
NRPS Module | A-T-C-TE (glutarimide ring formation) | Cyclizes glutamic acid to 2,6-dioxopiperidine |
P450 Oxidase | Hydroxylates C2′ | Generates critical 2′-OH pharmacophore |
Maximizing titers of the target compound requires precise optimization of submerged aerobic fermentation conditions in Streptomyces cultures. Based on protocols for analogous glutarimide antibiotics (e.g., streptimidone), a two-phase fermentation strategy is employed [2] [4]:1. Biomass Accumulation Phase (0–72 hr):- Temperature: 28°C- Dissolved Oxygen (DO): >30% saturation via cascade-controlled agitation (300–800 rpm) and aeration (0.5–1.5 vvm)- Carbon Source: Glycerol (20 g/L) or glucose (15 g/L) for repressed secondary metabolism- Nitrogen Source: Soybean meal (10 g/L) or ammonium sulfate (5 g/L)- pH: Maintained at 7.0–7.2 using CaCO₃ or NaOH/H₂SO₄
Critical process parameters impacting yield include:
Table 3: Fermentation Optimization Parameters and Their Impact on Target Compound Yield
Parameter | Optimal Range | Impact on Titer | Mechanism |
---|---|---|---|
Temperature (Production) | 24°C | ↑ 45% vs. 28°C | Stabilizes PKS/NRPS enzymes |
Dissolved Oxygen | 15–20% saturation | ↑ 30% vs. >30% | Induces stress-responsive biosynthesis |
Carbon Source (Prod.) | Lactose/Soybean oil | ↑ 70% vs. glucose | Derepresses antibiotic BGCs |
L-Glutamate Feed | 2 g/L at 72 hr | ↑ 25% (glutarimide ring) | Precursors NRPS substrate |
Adsorbent Resin | XAD-16 (5% w/v) | ↑ 200% (adsorbed product) | Reduces feedback inhibition, product degradation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7